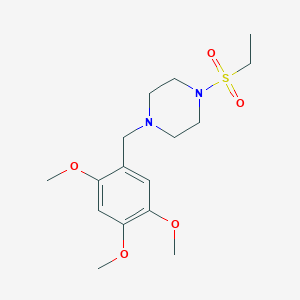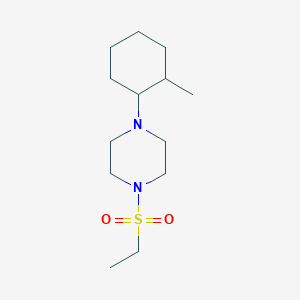
4-(1-Cyclohexylpiperidin-4-yl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE is a complex organic compound featuring a morpholine ring substituted with a cyclohexyl-piperidyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting with cyclohexylamine, the piperidine ring is formed through a cyclization reaction.
Substitution on the Piperidine Ring: The piperidine ring is then functionalized with a morpholine moiety. This step often involves nucleophilic substitution reactions.
Introduction of Methyl Groups: The final step involves the methylation of the morpholine ring, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, improving efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Reduced nitrogen-containing derivatives.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medically, this compound has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting the central nervous system.
Industry
Industrially, 4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclohexyl-piperidyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-CYCLOHEXYL-4-PIPERIDYL)BENZONITRILE: Similar in structure but contains a benzonitrile group instead of a morpholine ring.
4-(1-CYCLOHEXYL-4-PIPERIDYL)METHANAMINE: Features a methanamine group instead of a morpholine ring.
Uniqueness
4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE is unique due to the presence of both a cyclohexyl-piperidyl group and a dimethylated morpholine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H32N2O |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-(1-cyclohexylpiperidin-4-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C17H32N2O/c1-14-12-19(13-15(2)20-14)17-8-10-18(11-9-17)16-6-4-3-5-7-16/h14-17H,3-13H2,1-2H3 |
Clave InChI |
LGZGLORGIAFKQY-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C2CCN(CC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10881672.png)

-yl)methanone](/img/structure/B10881685.png)

![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10881698.png)
![(4-Benzylpiperidin-1-yl)[1-(3-phenoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10881703.png)
![(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881706.png)
![7-benzyl-2-(2-bromophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881714.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10881716.png)

![N~1~-{1-[(2-Benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10881726.png)
![2-{[(1E)-1-phenylpentylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10881730.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(propan-2-yl)piperazine](/img/structure/B10881744.png)

